molecular formula C15H18ClNO3 B2703783 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide CAS No. 2097904-04-4

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide

Cat. No.: B2703783
CAS No.: 2097904-04-4
M. Wt: 295.76
InChI Key: ZUOIJTMBCCBMNW-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is a substituted acetamide derivative featuring a 4-chlorophenoxy group and a cyclohexenol-methylamine moiety. The 4-chlorophenoxy group is a common pharmacophore in medicinal chemistry, often linked to bioactivity in enzyme inhibition or receptor modulation. The hydroxycyclohexenylmethylamine substituent may influence solubility, stereochemistry, and target binding.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-12-4-6-13(7-5-12)20-10-14(18)17-11-15(19)8-2-1-3-9-15/h2,4-8,19H,1,3,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOIJTMBCCBMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Preparation of the hydroxycyclohexenyl intermediate: Cyclohexene is subjected to hydroxylation using an oxidizing agent like osmium tetroxide or potassium permanganate.

    Coupling reaction: The 4-chlorophenoxyacetic acid is then coupled with the hydroxycyclohexenyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Acetamide Backbone

The acetamide backbone (N–C(=O)–CH2–) is conserved across all analogues. Key structural variations arise from substituents on the nitrogen atom and modifications to the phenoxy group.

Table 1: Structural Features of Selected Analogues
Compound Name / ID Substituent on Acetamide Nitrogen Phenoxy Group Modification Cycloalkyl/Heterocyclic Moiety Reference
Target Compound (1-Hydroxycyclohex-2-en-1-yl)methyl 4-Chlorophenoxy Hydroxycyclohexene N/A
2-(4-Chlorophenoxy)-N-[(1r,4r)-4-aminocyclohexyl]acetamide (ISRIB-A8 derivative) 4-Aminocyclohexyl 4-Chlorophenoxy Cyclohexylamine
N-(2-([2-(4-Chlorophenoxy)phenylamino]methyl)phenyl)acetamide (Compound 1) Benzylamine linked to 4-chlorophenoxy-aniline 4-Chlorophenoxy (indirect via aniline) None
2-(N-allylacetamido)-2-(4-chlorophenyl)-N-cyclohexylacetamide Cyclohexyl + allyl 4-Chlorophenyl (direct) Cyclohexyl
2-(4-Chlorophenoxy)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl 4-Chlorophenoxy Oxadiazole-fused cyclohexyl

Key Observations :

  • The target compound’s hydroxycyclohexene group is unique compared to cyclohexylamine (), oxadiazole-cyclohexyl (), or simple cyclohexyl () moieties.
  • The 4-chlorophenoxy group is retained in most analogues, but its connectivity varies (e.g., direct attachment vs. aniline linkage in ).

Key Observations :

  • Multicomponent reactions (e.g., Ugi-type) achieve high yields (81–97%) for cyclohexyl acetamides .
  • TBTU-mediated couplings are standard for amide bond formation but may require chromatographic purification .

Pharmacological and Functional Comparisons

Enzyme Inhibition Activity

highlights N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (Compound 1) and derivatives as potent 17β-HSD3 inhibitors (IC50 ~75 nM), with selectivity over 17β-HSD2 (<20% inhibition at 10 µM) .

Key Observations :

  • The 4-chlorophenoxy-aniline motif in Compound 1 is critical for 17β-HSD3 inhibition .
  • Heterocyclic modifications (e.g., oxadiazole in ) may redirect activity toward other targets like ATF4.

Physicochemical Properties and Drug-Likeness

Table 4: Calculated Properties of Selected Analogues
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors Reference
Target Compound ~338 g/mol ~2.8 2 donors, 4 acceptors N/A
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide 256.73 g/mol 1.5 1 donor, 4 acceptors
2-(N-allylacetamido)-2-(4-chlorophenyl)-N-cyclohexylacetamide 348.16 g/mol 3.2 1 donor, 3 acceptors

Key Observations :

  • The target compound’s hydroxycyclohexene group increases hydrogen-bonding capacity compared to dimethylaminoethyl () or allyl () substituents.

Biological Activity

2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

  • IUPAC Name : this compound
  • Molecular Formula : C17H22ClNO3
  • Molecular Weight : 323.8 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent.
  • Cyclohexenylmethyl Intermediate : Preparation through cyclization and hydroxylation.
  • Coupling Reaction : Coupling the chlorophenoxy intermediate with the cyclohexenylmethyl intermediate using a coupling agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially modulating various biological processes. The chlorophenoxy group may interact with cellular receptors or enzymes, while the hydroxycyclohexenylmethyl group enhances binding affinity and specificity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. A study demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Case Studies

  • Antimicrobial Activity Study :
    • Conducted on multiple microbial strains including Staphylococcus aureus and Escherichia coli.
    • Results showed significant inhibition of bacterial growth at varying concentrations.
    Microbial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Anti-inflammatory Study :
    • Evaluated in a murine model of acute inflammation.
    • The compound demonstrated a reduction in inflammatory markers compared to control groups.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-chlorophenoxyacetic acidChlorophenoxy groupHerbicidal properties
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-olChlorophenoxy and pyridyl groupsAntimicrobial properties

Pharmaceutical Industry

Due to its antimicrobial and anti-inflammatory properties, this compound is being explored for potential therapeutic applications in treating infections and inflammatory diseases.

Agrochemical Development

The chlorophenoxy moiety suggests potential use in developing herbicides or other agrochemicals.

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